molecular formula C21H18N4O4 B2463231 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide CAS No. 1251579-10-8

4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide

Cat. No.: B2463231
CAS No.: 1251579-10-8
M. Wt: 390.399
InChI Key: OVLJWQHGSKPKHN-UHFFFAOYSA-N
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Description

4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

The chemical compound is part of a broader class of compounds that have been synthesized and studied for various properties and applications. For instance, the synthesis of complex quinoline derivatives, including those with furan rings, has been extensively explored for their unique chemical behaviors and potential applications in material science and medicinal chemistry. Such compounds are typically synthesized through reactions involving quinoline amines and furan carboxylic acids or their derivatives, leading to a wide range of heterocyclic compounds characterized by their diverse substitution patterns and functional groups (El’chaninov & Aleksandrov, 2017; Aleksandrov et al., 2019).

Pharmacological Investigations

Compounds similar to the specified chemical structure have been explored for their pharmacological potentials, such as acting as serotonin type-3 (5-HT3) receptor antagonists. This action is significant in the management of conditions like nausea and vomiting associated with chemotherapy, as well as other gastrointestinal disorders. Research in this area focuses on the design, synthesis, and evaluation of these compounds to identify those with the highest efficacy and selectivity towards 5-HT3 receptors (Mahesh et al., 2011; Mahesh et al., 2010).

Antiprotozoal Activities

The structural motif of the compound is found in analogs with significant antiprotozoal activities. Studies have shown that dicationic isoxazoles, which share a resemblance to the chemical structure , exhibit potent activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings are critical in the search for new treatments for diseases like sleeping sickness and malaria (Patrick et al., 2007).

Antitubercular and Antimicrobial Activities

Novel heterocyclic compounds derived from quinoline and furan have also been synthesized and evaluated for their antitubercular and antimicrobial activities. These studies aim to address the urgent need for new therapeutic agents in the fight against tuberculosis and other microbial infections by exploring the biological activities of newly synthesized quinoline derivatives (Kantevari et al., 2011).

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(27)16-13-18(29-25-16)17-8-4-12-28-17/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJWQHGSKPKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.